molecular formula C11H19NO B15240417 1-Cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one

1-Cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one

Katalognummer: B15240417
Molekulargewicht: 181.27 g/mol
InChI-Schlüssel: VJPFGPPAGAYNDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one is a compound that features a cyclobutyl group attached to a pyrrolidine ring, with a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one typically involves the reaction of cyclobutyl ketone with pyrrolidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural properties may make it useful in studying biological processes.

    Industry: It may be used in the production of fine chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Cyclobutyl compounds: Compounds with cyclobutyl groups, such as cyclobutyl ketone.

Uniqueness: 1-Cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one is unique due to its combination of a cyclobutyl group and a pyrrolidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Eigenschaften

Molekularformel

C11H19NO

Molekulargewicht

181.27 g/mol

IUPAC-Name

1-cyclobutyl-2-pyrrolidin-2-ylpropan-1-one

InChI

InChI=1S/C11H19NO/c1-8(10-6-3-7-12-10)11(13)9-4-2-5-9/h8-10,12H,2-7H2,1H3

InChI-Schlüssel

VJPFGPPAGAYNDI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCN1)C(=O)C2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.